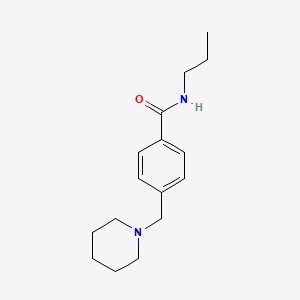

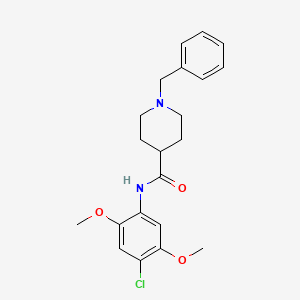

![molecular formula C23H30N4O3 B4435773 2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B4435773.png)

2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-[4-(4-morpholinyl)phenyl]acetamide

Übersicht

Beschreibung

This compound is a ligand for Alpha1-Adrenergic Receptor . It has been the subject of comparative analysis with structurally similar arylpiperazine-based alpha1-adrenergic receptors antagonists . The molecular formula of this compound is C23H30N4O3 .

Molecular Structure Analysis

The molecular structure of this compound includes a piperazine ring attached to a methoxyphenyl group and a morpholinylphenyl group . The average mass of the molecule is 410.509 Da .Wissenschaftliche Forschungsanwendungen

Alpha1-Adrenergic Receptor Ligands

Adrenergic receptors play a crucial role in various physiological processes. Activation or blockade of these receptors is a major therapeutic approach for treating disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism. Among the nine cloned adrenoceptor subtypes, alpha1-adrenergic receptors are significant targets for treating neurological conditions.

Compound Analysis:- Lead Compounds : Six promising compounds (2–5, 8, and 12) exhibited acceptable pharmacokinetic profiles and potential as alpha1-adrenergic receptor antagonists .

Neuroprotection Against Aluminium-Induced Neurotoxicity

A derivative of the compound has shown protective effects against aluminium-induced neurotoxicity. Insights from in silico and in vivo studies suggest its potential in neuroprotection .

Wirkmechanismus

Target of Action

The primary target of this compound is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and have been cloned and characterized into three different subtypes, namely α1A-, α1B- and α1D-ARs . The primary function of AR is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate . They are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Mode of Action

The compound interacts with its target, the alpha1-adrenergic receptors, either by activation or blockade . This interaction results in a range of physiological responses, including the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Biochemical Pathways

The interaction of the compound with the alpha1-adrenergic receptors affects the adrenergic signaling pathway . This pathway is associated with numerous neurodegenerative and psychiatric conditions .

Pharmacokinetics

The compound exhibits an acceptable pharmacokinetic profile, as determined by absorption, distribution, metabolism, and excretion (ADME) calculations . Most of the novel compounds showed alpha1-adrenergic affinity in the range from 22 nM to 250 nM .

Result of Action

The molecular and cellular effects of the compound’s action are primarily observed in the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate . This is due to the compound’s interaction with the alpha1-adrenergic receptors .

Eigenschaften

IUPAC Name |

2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(4-morpholin-4-ylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N4O3/c1-29-22-5-3-2-4-21(22)27-12-10-25(11-13-27)18-23(28)24-19-6-8-20(9-7-19)26-14-16-30-17-15-26/h2-9H,10-18H2,1H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMDXIIALEAZGOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)CC(=O)NC3=CC=C(C=C3)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(2,5-dimethylphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4435691.png)

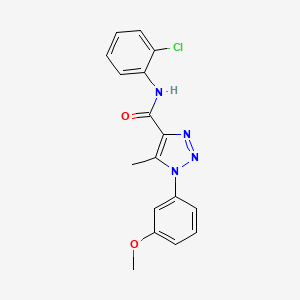

![3-methyl-N-{1-methyl-2-[2-(4-methyl-1-piperazinyl)ethyl]-1H-benzimidazol-5-yl}benzamide](/img/structure/B4435713.png)

![7-allyl-3-tert-butyl-1-isopropyl-9-methyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4435736.png)

![1-butyl-N-{4-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4435741.png)

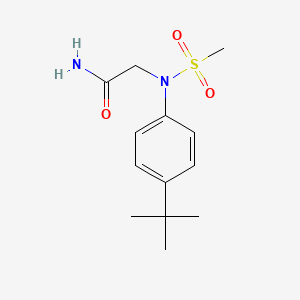

![N-(2-fluorophenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4435745.png)

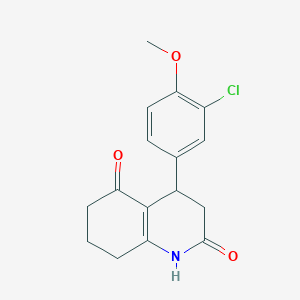

![4-[4-(methylthio)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B4435778.png)

![N-(sec-butyl)-4-methoxy-3-[(propylamino)sulfonyl]benzamide](/img/structure/B4435792.png)

![6-chloro-2-{[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl]thio}-1H-benzimidazole](/img/structure/B4435799.png)

![2-{1-[3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}ethanol](/img/structure/B4435813.png)